1-Iodo-4-methylbicyclo[2.2.2]octane
Description
1-Iodo-4-methylbicyclo[2.2.2]octane is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane framework substituted with an iodine atom at position 1 and a methyl group at position 4. This structure combines steric constraints imposed by the bicyclic system with the electronic effects of iodine, making it a valuable intermediate in organic synthesis and medicinal chemistry. The iodine substituent enhances its utility in cross-coupling reactions, while the methyl group modulates steric and electronic properties .
Properties
IUPAC Name |
1-iodo-4-methylbicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15I/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUYKVOVKVFKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Iodo-4-methylbicyclo[2.2.2]octane can be achieved through various synthetic routes. One common method involves the iodination of 4-methylbicyclo[2.2.2]octane using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, ensuring the selective introduction of the iodine atom at the desired position.
Industrial production methods for this compound may involve large-scale iodination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Iodo-4-methylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Reduction Reactions: The compound can be reduced to 4-methylbicyclo[2.2.2]octane using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions used.
The major products formed from these reactions include 4-methylbicyclo[2.2.2]octane derivatives with different functional groups, such as azides, nitriles, and alcohols.
Scientific Research Applications
1-Iodo-4-methylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research into the potential medicinal applications of this compound is ongoing. It may serve as a precursor for the synthesis of biologically active compounds with potential therapeutic benefits.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Iodo-4-methylbicyclo[2.2.2]octane exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In reduction reactions, the iodine atom is removed, resulting in the formation of the corresponding hydrocarbon.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with enzymes that catalyze halogenation or dehalogenation reactions.
Comparison with Similar Compounds
Key Observations :
- The iodine atom in this compound increases molecular weight and polarizability compared to oxygen-containing analogs.
- Methyl ester and carboxylic acid substituents enhance water solubility but reduce stability in radical reactions compared to iodine .
Q & A
Q. What are the key steps in synthesizing 1-Iodo-4-methylbicyclo[2.2.2]octane, and how can purity be ensured?
The synthesis typically involves halogenation of a pre-functionalized bicyclo[2.2.2]octane scaffold, with iodination achieved via nucleophilic substitution or radical pathways. Critical steps include refluxing with iodine sources (e.g., NaI in acetone) and purification via column chromatography. Purity is validated using NMR (¹H, ¹³C) and GC-MS to confirm absence of unreacted intermediates or byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Resolves methyl and iodo-substituent environments; characteristic deshielding of protons near iodine (δ ~2.5–3.5 ppm) .
- IR Spectroscopy : Confirms ester or carboxylate groups (C=O stretch ~1700 cm⁻¹) if present in derivatives .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 308 for C₁₁H₁₇IO₂) validate molecular weight .
Q. How should researchers handle safety risks associated with this compound?
Based on analogous bicyclic iodides, it may exhibit acute toxicity (H302) and respiratory irritation (H335). Use fume hoods, nitrile gloves, and eye protection. Store in amber vials under inert gas to prevent iodine loss via photodegradation .
Advanced Research Questions
Q. How does the iodomethyl group influence reactivity in cross-coupling reactions?
The C–I bond in this compound participates in Suzuki-Miyaura or Ullmann couplings, but steric hindrance from the bicyclic framework may reduce reaction rates. Optimization requires palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF, DMSO) at 80–100°C .
Q. What strategies resolve contradictions in reported yields for its derivatives?
Discrepancies often arise from solvent polarity (e.g., THF vs. DCM) or iodide source purity. Systematic Design of Experiments (DoE) can model variables (temperature, catalyst loading) to identify optimal conditions. For example, higher NaI concentrations (>2 eq.) improve yields in SN2 reactions but may promote side reactions .
Q. How does the bicyclo[2.2.2]octane framework affect biological activity in drug discovery?
The rigid scaffold enhances binding affinity to hydrophobic protein pockets. Derivatives with ester or amine groups show promise as neuraminidase inhibitors or GABA receptor modulators. Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by SPR or ITC assays .
Q. What are the challenges in analyzing its stability under varying pH conditions?
The iodomethyl group is prone to hydrolysis in acidic/basic media, releasing HI. Stability studies (HPLC monitoring at λ = 254 nm) in buffered solutions (pH 2–12) reveal degradation kinetics. Degradation products (e.g., 4-methylbicyclo[2.2.2]octane) are identified via LC-MS .
Q. How do computational methods aid in predicting its physicochemical properties?
DFT calculations (B3LYP/6-31G*) estimate logP (~3.2) and polar surface area (<60 Ų), indicating moderate blood-brain barrier permeability. MD simulations assess conformational flexibility in solvated environments .
Methodological Guidance
Designing experiments to compare reactivity with fluorinated or chlorinated analogs:
- Kinetic Studies : Monitor halogen displacement rates using UV-Vis (λmax for iodide release).
- Thermodynamic Analysis : Measure ΔG‡ via Eyring plots from temperature-dependent reaction rates .
Addressing spectral overlap in NMR assignments:
Use 2D techniques (HSQC, HMBC) to correlate protons and carbons. For example, the methyl group (δ ~1.2 ppm) shows coupling with bridgehead carbons in COSY spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
